2,5-Dimethyl-1,5-hexadiene

Description

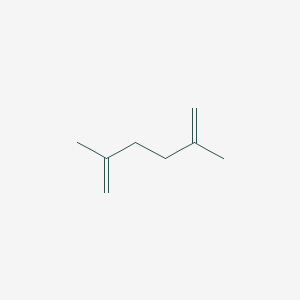

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethylhexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAYAFZWRDYBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060844 | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

37.4 [mmHg] | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-58-7 | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimethallyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexa-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1,5-HEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHN34350EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dimethyl-1,5-hexadiene chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,5-dimethyl-1,5-hexadiene, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound, also known as bimethallyl, is an unsaturated aliphatic hydrocarbon.[1][2] Its chemical and physical properties are summarized below, providing a foundational understanding of its behavior in various experimental settings.

1.1. Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [1][2][3][4] |

| Molecular Weight | 110.20 g/mol | [1][2][3][4] |

| Density | 0.742 g/mL at 25 °C | [3][5] |

| Boiling Point | 114 °C | [3][5] |

| Melting Point | -75 °C | [3][5] |

| Flash Point | 45 °F (7.2 °C) | [3] |

| Refractive Index | n20/D 1.429 | [3][5] |

| Vapor Pressure | 37.4 mmHg | [1] |

| logP (Octanol/Water) | 2.919 | [2] |

| Water Solubility | Insoluble |

1.2. Chemical Structure

The structural identifiers and a 2D representation of this compound are provided below.

-

IUPAC Name: 2,5-dimethylhexa-1,5-diene[1]

-

InChI: InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3[1][2][4]

Caption: 2D Structure of this compound.

Experimental Protocols

Detailed methodologies for reactions involving dienes like this compound are crucial for reproducible research. Below are representative protocols for synthesis and reaction.

2.1. Synthesis via Prins Condensation

A common method for synthesizing related structures like 2,5-dimethyl-2,4-hexadiene (B125384) involves the Prins condensation of an aldehyde with an alcohol or olefin.[8] This provides a relevant example of a synthetic pathway.

Methodology:

-

Catalyst Preparation: A molecular sieve catalyst, such as HZSM-5, is prepared and activated.[8]

-

Reaction Setup: A high-pressure autoclave reactor is charged with the catalyst, a solvent (e.g., 1,4-dioxane), iso-butyl aldehyde (IBA), and tert-butyl alcohol (TBOH).[8]

-

Reaction Conditions: The autoclave is sealed and heated to a specified temperature (e.g., 160 °C) under autogenous pressure for a set duration (e.g., 8 hours).[8]

-

Product Analysis: After cooling, the liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of reactants and the yield of the desired diene.[8]

Caption: Prins Condensation for Diene Synthesis.

2.2. Cationic Polymerization

Dienes such as this compound can undergo cationic polymerization, a process initiated by Lewis acids.[9]

Methodology:

-

Reactor Preparation: A reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and cooled to the desired reaction temperature.

-

Solvent and Initiator: A suitable solvent is added, followed by a Lewis acid initiator like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄).[9]

-

Monomer Addition: The this compound monomer is introduced into the reactor.

-

Polymerization: The reaction proceeds with continuous stirring for a predetermined time.

-

Termination and Isolation: The polymerization is terminated by adding a quenching agent. The resulting polymer is then precipitated, collected, and dried.[9]

Caption: Cationic Polymerization Workflow.

2.3. Cope Rearrangement

The Cope rearrangement is a thermally induced isomerization characteristic of 1,5-dienes.[9]

Methodology:

-

Sample Preparation: A sample of the 1,5-diene is placed in a sealed reaction tube, often with a high-boiling solvent.

-

Thermal Induction: The tube is heated to a high temperature (e.g., 217-282 °C) to induce the[10][10]-sigmatropic rearrangement.[9]

-

Equilibration: The reaction is allowed to proceed until equilibrium is reached.

-

Purification: The reaction mixture is cooled, and the rearranged isomeric product is separated and purified, typically by fractional distillation.[9]

-

Structural Confirmation: The structure of the product is confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[9]

Caption: Logical Workflow for Cope Rearrangement.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential. Store in a flammables area away from heat and ignition sources.[3][11][12]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural insights to support further research and development.

References

- 1. This compound | C8H14 | CID 12322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Hexadiene, 2,5-dimethyl- (CAS 627-58-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound CAS#: 627-58-7 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 627-58-7 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. PubChemLite - this compound (C8H14) [pubchemlite.lcsb.uni.lu]

- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 9. benchchem.com [benchchem.com]

- 10. 2,5-dimethyl-1,5-hexadien-3-yne [stenutz.eu]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,5-Dimethyl-1,5-hexadiene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1,5-hexadiene, a diolefin of interest in synthetic organic chemistry. It details the compound's chemical and physical properties, including its CAS number and molecular weight. While direct applications in drug development and established signaling pathway interactions are not extensively documented in current literature, this guide explores its synthesis and potential as a versatile chemical intermediate. Particular attention is given to the synthesis of its isomer, 2,5-dimethyl-2,4-hexadiene (B125384), a known precursor to pyrethroid insecticides, which provides context for the reactivity and potential applications of the broader class of dimethylhexadienes.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 627-58-7 | [1][2] |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1][2] |

| Density | 0.74 g/mL | [3] |

| Boiling Point | 116 °C | [3] |

| Melting Point | -75 °C | [3] |

| Refractive Index | 1.4290 | [3] |

| InChIKey | DSAYAFZWRDYBQY-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(=C)CCC(C)=C | [3][4] |

Synthesis and Experimental Protocols

While detailed protocols for the direct synthesis of this compound are not widely published, a reference in the Journal of the American Chemical Society points to a potential synthetic route.[3]

More readily available in the literature are detailed experimental procedures for the synthesis of its isomer, 2,5-dimethyl-2,4-hexadiene , which is a valuable intermediate in the production of pyrethroid insecticides.[5] The primary method for its synthesis is the Prins condensation of isobutylene (B52900) or tert-butyl alcohol with isobutyraldehyde (B47883).

Experimental Protocol: Synthesis of 2,5-Dimethyl-2,4-hexadiene via Prins Condensation

This protocol is adapted from a study on the selective synthesis of 2,5-dimethyl-2,4-hexadiene over molecular sieve catalysts.[5][6]

Materials:

-

Isobutyraldehyde (IBA)

-

tert-Butyl alcohol (TBOH)

-

HZSM-5 molecular sieve catalyst (Si/Al ratio of 39)

-

1,4-Dioxane (solvent)

Procedure:

-

A 200 ml autoclave equipped with a temperature controller is charged with 5 ml of isobutyraldehyde, 20 ml of tert-butyl alcohol, 3 g of fresh HZSM-5 molecular sieve catalyst, and 25 ml of 1,4-dioxane.

-

The autoclave is sealed and the reaction is carried out at 160 °C under autogenous pressure for 8 hours with stirring.

-

After the reaction period, the autoclave is cooled to room temperature.

-

The liquid products are collected and analyzed by gas chromatography to determine the conversion and yield.

Results: Under these conditions, an isobutyraldehyde conversion of up to 78.6% can be achieved, with a 57.8% yield of 2,5-dimethyl-2,4-hexadiene.[5][6]

Logical Workflow for the Synthesis of 2,5-Dimethyl-2,4-hexadiene:

Caption: Workflow for the synthesis of 2,5-dimethyl-2,4-hexadiene.

Reactivity and Potential Applications in Synthesis

The presence of two terminal double bonds in this compound makes it a candidate for various chemical transformations, including cyclization reactions.[7] While specific applications in drug synthesis are not well-documented, its structural motifs suggest potential as a building block for more complex molecules.

Its isomer, 2,5-dimethyl-2,4-hexadiene, serves as a key intermediate in the synthesis of chrysanthemic acids, which are essential components of pyrethroid insecticides.[5] This underscores the potential utility of dimethylhexadiene (B12642583) scaffolds in the development of biologically active compounds.

Biological Activity and Toxicology

There is a notable lack of direct research on the biological activity and signaling pathway interactions of this compound. General toxicological information suggests that it is a skin and strong eye irritant.[1] Ingestion may pose an aspiration hazard, potentially causing lung injury.[1] Due to its chemical class, it is also considered a potential neurotoxin.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While its direct application in drug development and its biological interactions remain largely unexplored, its structural features and the known applications of its isomer suggest its potential as a synthetic intermediate. The provided synthesis protocol for 2,5-dimethyl-2,4-hexadiene offers a valuable starting point for researchers interested in the chemistry of dimethylhexadienes. Further investigation into the reactivity and potential biological effects of this compound is warranted to fully elucidate its utility for medicinal and agricultural chemistry.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,5-dimethyl-1,5-hexadiene, a valuable diene in organic synthesis. The document details established methodologies, presents quantitative data for comparative analysis, and includes visualizations of reaction pathways to facilitate understanding and application in research and development settings.

Coupling of Methallyl Halides

The coupling of methallyl halides, such as methallyl chloride or bromide, represents a direct and common approach for the synthesis of this compound. This transformation can be achieved through various reductive coupling methods, most notably via Grignard reagent formation and subsequent coupling, or through a Wurtz-type reaction.

Grignard Reagent Coupling

The formation of a Grignard reagent from a methallyl halide, followed by its coupling, is a frequently employed strategy. The reaction proceeds by the formation of methallylmagnesium halide, which can then couple with another molecule of the methallyl halide. However, a significant side reaction in the preparation of allylic Grignard reagents is the Wurtz-type homocoupling, which in this case directly yields the desired product. To favor the formation of the Grignard reagent over the homocoupled product, a large excess of magnesium is often used.

Experimental Protocol:

A typical laboratory-scale synthesis involves the slow addition of methallyl bromide to a suspension of magnesium turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated, sometimes with the aid of a small crystal of iodine, and the temperature is controlled to prevent excessive formation of the Wurtz coupling product.

-

Reaction: 2 CH₂(C=CH₂)CH₂Br + Mg → CH₂(C=CH₂)CH₂CH₂(C=CH₂)CH₂ + MgBr₂

-

Reagents and Conditions:

-

Methallyl bromide

-

Magnesium turnings (large excess)

-

Diethyl ether or Tetrahydrofuran (anhydrous)

-

Initiator (e.g., iodine crystal)

-

Controlled temperature (typically below the boiling point of the solvent)

-

| Parameter | Value |

| Reactants | Methallyl bromide, Magnesium |

| Solvent | Diethyl ether or THF |

| Typical Yield | Variable, often moderate as a byproduct |

| Reaction Time | Several hours |

| Temperature | Maintained below solvent boiling point |

A diagram illustrating the Grignard coupling pathway is provided below.

Caption: Grignard reagent formation and subsequent coupling.

Wurtz-Type Coupling

The Wurtz reaction and its variations provide a more direct route for the homocoupling of alkyl halides. In the context of synthesizing this compound, this involves the reductive coupling of a methallyl halide using an alkali metal, such as sodium or lithium.

Experimental Protocol:

The reaction is typically carried out by treating methallyl chloride or bromide with a dispersion of an alkali metal in an inert solvent. Careful control of the reaction conditions is necessary to manage the reactivity of the alkali metal and to minimize side reactions.

-

Reaction: 2 CH₂(C=CH₂)CH₂Cl + 2 Na → CH₂(C=CH₂)CH₂CH₂(C=CH₂)CH₂ + 2 NaCl

-

Reagents and Conditions:

-

Methallyl chloride or bromide

-

Sodium or Lithium metal

-

Inert solvent (e.g., hexane, toluene)

-

Anhydrous and inert atmosphere (e.g., nitrogen or argon)

-

| Parameter | Value |

| Reactants | Methallyl halide, Alkali Metal (Na, Li) |

| Solvent | Inert hydrocarbon solvent |

| Typical Yield | Moderate to good |

| Reaction Time | Varies with metal and conditions |

| Temperature | Often requires initial cooling |

A diagram illustrating the Wurtz-type coupling pathway is provided below.

Caption: Wurtz-type reductive coupling of methallyl halide.

Dehydration of 2,5-Dimethyl-2,5-hexanediol

Another potential synthetic route to this compound is the dehydration of 2,5-dimethyl-2,5-hexanediol. This diol can be synthesized from the reaction of acetone (B3395972) and acetylene (B1199291) followed by hydrogenation. The dehydration step, typically acid-catalyzed, can lead to a mixture of isomeric dienes, including the desired 1,5-diene, the more stable conjugated 2,4-diene, and cyclic ethers.

Achieving high selectivity for the 1,5-diene isomer is a significant challenge in this route, as the formation of the conjugated system is often thermodynamically favored. The choice of dehydrating agent and reaction conditions is critical to influence the product distribution.

Experimental Protocol:

The diol is treated with a dehydrating agent, which can range from strong mineral acids to solid acid catalysts, at elevated temperatures. The products are typically removed from the reaction mixture by distillation as they are formed to prevent further isomerization or side reactions.

-

Reaction: HO(CH₃)₂CCH₂CH₂C(CH₃)₂OH → CH₂(C=CH₂)CH₂CH₂(C=CH₂)CH₂ + 2 H₂O

-

Reagents and Conditions:

-

2,5-Dimethyl-2,5-hexanediol

-

Dehydrating agent (e.g., H₂SO₄, H₃PO₄, solid acid catalysts)

-

Elevated temperatures

-

| Parameter | Value |

| Reactant | 2,5-Dimethyl-2,5-hexanediol |

| Catalyst | Acid catalyst |

| Selectivity | Generally low for the 1,5-diene |

| Key Challenge | Isomerization to the conjugated 2,4-diene |

| Temperature | High (distillation of product) |

A diagram illustrating the dehydration pathway and potential products is provided below.

Caption: Dehydration of 2,5-dimethyl-2,5-hexanediol.

Multi-Step Synthesis from Acetone and Acetylene

A more elaborate, yet industrially relevant, synthesis begins with the reaction of acetone and acetylene to form 2,5-dimethyl-3-hexyne-2,5-diol. This intermediate is then hydrogenated to 2,5-dimethyl-2,5-hexanediol, which can subsequently be dehydrated as described in the previous section. While this is a multi-step process, it utilizes readily available starting materials.

Experimental Workflow:

-

Ethynylation of Acetone: Acetone reacts with acetylene in the presence of a strong base (e.g., potassium hydroxide) to yield 2,5-dimethyl-3-hexyne-2,5-diol.

-

Hydrogenation: The alkynediol is hydrogenated over a suitable catalyst (e.g., Raney nickel, palladium on carbon) to the corresponding alkanediol, 2,5-dimethyl-2,5-hexanediol.

-

Dehydration: The resulting diol is dehydrated, with the challenges of selectivity as previously noted.

A diagram illustrating this multi-step experimental workflow is provided below.

Caption: Multi-step synthesis from acetone and acetylene.

Conclusion

The synthesis of this compound can be approached through several distinct routes. The most direct methods involve the reductive coupling of methallyl halides, either through a Grignard-type pathway or a Wurtz-type reaction. These methods offer a straightforward conversion but may require careful control of reaction conditions to optimize yields. An alternative, multi-step approach starting from inexpensive feedstocks like acetone and acetylene is also viable, though the final dehydration step presents a significant challenge in terms of selectivity for the desired 1,5-diene isomer over the more stable conjugated diene and cyclic byproducts. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the required purity of the final product. Further research into selective dehydration catalysts could significantly enhance the viability of the diol dehydration route.

Spectroscopic Profile of 2,5-Dimethyl-1,5-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,5-Dimethyl-1,5-hexadiene. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled from various spectral databases. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development, offering a concise and well-structured summary of the compound's spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | m | 4H | =CH₂ |

| ~2.0 | s | 4H | -CH₂- |

| ~1.7 | s | 6H | -CH₃ |

Solvent: CDCl₃ Note: Splitting patterns may be complex due to allylic coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Carbon Type |

| 145.6 | C (quaternary) |

| 110.1 | CH₂ |

| 35.7 | CH₂ |

| 22.4 | CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3075 | =C-H stretch |

| ~2970 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch |

| ~1440 | C-H bend (aliphatic) |

| ~890 | =C-H bend (out-of-plane) |

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 110 | Low | [M]⁺ (Molecular Ion) |

| 95 | Moderate | [M - CH₃]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to analyze liquid organic compounds like this compound. The specific parameters used to acquire the data presented in this guide are not publicly available; however, these protocols outline the standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of about 0.6 mL. The solution is then transferred to a 5 mm NMR tube. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin, uniform film. For analysis using an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the clean, empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the volatile compound is prepared in a suitable solvent. A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown liquid organic compound.

Caption: A logical workflow for the spectroscopic analysis of a liquid organic compound.

Physical properties of 2,5-Dimethyl-1,5-hexadiene (boiling point, melting point)

This in-depth technical guide provides a comprehensive overview of the physical properties of 2,5-Dimethyl-1,5-hexadiene, focusing on its boiling and melting points. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and logical workflows.

Core Physical Properties

This compound is a volatile, flammable, colorless liquid. Its key physical properties are summarized in the table below, providing a clear reference for laboratory and research applications.

| Physical Property | Value | Source |

| Boiling Point | 114 °C (lit.) | [1] |

| 116 °C | [2] | |

| Melting Point | -75 °C (lit.) | [1][2] |

Experimental Determination of Physical Properties

The accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile organic compound like this compound, several methods can be employed for accurate measurement.

Experimental Protocol: Simple Distillation

This method is suitable for determining the boiling point of a liquid sample of a few milliliters.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with a small volume of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.

Experimental Protocol: Thiele Tube Method

This micro-method is ideal for small sample quantities.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Temperature Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

Since this compound is a liquid at room temperature, its melting point of -75°C is determined using a cryostat or a specialized low-temperature apparatus. The general principle involves cooling the substance until it solidifies and then slowly warming it to observe the temperature at which it melts.

Experimental Protocol: Capillary Method with Low-Temperature Bath

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

Cooling: The capillary tube is placed in a low-temperature bath (e.g., a dry ice/acetone bath or a cryostat) and cooled until the sample solidifies completely.

-

Heating: The temperature of the bath is then allowed to rise slowly and uniformly.

-

Observation: The sample is observed through a magnifying lens.

-

Temperature Reading: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range represents the melting point.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the synthesis, purification, and subsequent determination of the physical properties of a compound like this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 2,5-Dimethyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 2,5-Dimethyl-1,5-hexadiene. The information is compiled to ensure the safe use of this chemical in a laboratory setting, targeting professionals in research and development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | PubChem[1] |

| Molecular Weight | 110.20 g/mol | PubChem[1] |

| Appearance | Clear light yellow liquid | PubChem[1] |

| Boiling Point | 114-116 °C | ChemicalBook[2], ChemSynthesis[3] |

| Melting Point | -75 °C | ChemicalBook[2], ChemSynthesis[3] |

| Density | 0.742 g/mL at 25 °C | ChemicalBook[2] |

| Vapor Pressure | 37.4 mmHg | PubChem[1] |

| Flash Point | 25 °C (77 °F) | Cole-Parmer[4] |

| Refractive Index | 1.429 | ChemicalBook[2], ChemSynthesis[3] |

| Solubility in Water | Not miscible or difficult to mix | Safety data sheet[5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for implementing appropriate safety measures.

GHS Hazard Statements: [1]

-

H225: Highly flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Pictograms:

The following diagram illustrates the logical flow of hazard identification and subsequent safety precautions.

Caption: Logical relationship between hazard statements and precautionary measures.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory when working with this compound. The following sections detail the necessary procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure.

| PPE | Specification |

| Eye/Face Protection | Wear chemical splash goggles.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | Use in a well-ventilated area. If inhalation is a risk, use a NIOSH-approved respirator.[4] |

Handling Procedures

-

Wash thoroughly after handling.[4]

-

Use with adequate ventilation.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[4][6]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Keep containers tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

Store in a flammables-area.[4]

-

Keep containers tightly closed.[6]

Incompatible Materials

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste, and handle uncleaned containers as you would the product itself.

The following diagram outlines a typical experimental workflow for handling this chemical.

Caption: A typical experimental workflow for handling this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]

-

Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4] Water spray can be used to cool fire-exposed containers.[4]

-

Specific Hazards: This is a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Toxicological Information

While comprehensive toxicological data is not available in all sources, the primary routes of exposure and their effects are summarized below.

| Exposure Route | Effect |

| Inhalation | Harmful if inhaled. Causes respiratory tract irritation.[4] |

| Skin Contact | Harmful if absorbed through the skin. Causes skin irritation.[4] |

| Eye Contact | Causes eye irritation.[4] |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression.[4] Aspiration hazard; may be fatal if swallowed and enters airways.[1] |

Note on Experimental Protocols: The quantitative data presented in this guide, such as melting point, boiling point, and flash point, are determined using standardized experimental methodologies, often those established by organizations like ASTM International or the OECD. The specific experimental details for the cited values are not provided in the source safety data sheets. For detailed methodologies, direct consultation of the relevant standards is recommended.

References

Potential Research Areas for 2,5-Dimethyl-1,5-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-1,5-hexadiene is a symmetrical, non-conjugated diene that presents a versatile platform for a variety of chemical transformations. Its primary research focus to date has been within the realm of polymer chemistry, particularly in cationic and coordination polymerization, leading to the formation of polymers with unique cyclic structures. Beyond polymer science, its potential as a building block in organic synthesis for the creation of fine chemicals and specialty materials is an emerging area of interest. This technical guide provides an in-depth overview of the core research areas for this compound, including its synthesis, polymerization, and potential applications. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to facilitate further research and development. While its application in medicinal chemistry is currently underexplored, the structural motifs accessible from this diene suggest potential for future investigation in drug discovery.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol . A summary of its key physical properties is provided in the table below.

| Property | Value |

| CAS Number | 627-58-7 |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | 114-116 °C |

| Melting Point | -75 °C |

| Density | 0.742 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.429 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the coupling of smaller C4 units or the dehydrohalogenation of a C8 precursor.

Dehydrohalogenation of 2,5-Dichloro-2,5-dimethylhexane (B133102)

A common laboratory-scale synthesis involves the double dehydrohalogenation of 2,5-dichloro-2,5-dimethylhexane. This precursor can be synthesized from the corresponding diol.

Experimental Protocol: Synthesis of 2,5-Dichloro-2,5-dimethylhexane

This protocol is adapted from a known procedure for the synthesis of the dichloride precursor.[1][2]

-

Materials: 2,5-dimethyl-2,5-hexanediol (B89615) (50 g), concentrated hydrochloric acid (1 L).

-

Procedure:

-

In a large flask equipped with a magnetic stirrer, combine 50 g of 2,5-dimethyl-2,5-hexanediol with 1 L of concentrated hydrochloric acid.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid product, 2,5-dichloro-2,5-dimethylhexane, will precipitate.

-

Collect the product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Experimental Protocol: Dehydrohalogenation to this compound

-

Materials: 2,5-dichloro-2,5-dimethylhexane, a strong, non-nucleophilic base (e.g., potassium tert-butoxide), and an appropriate solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF)).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dichloro-2,5-dimethylhexane in anhydrous THF.

-

Add a solution of potassium tert-butoxide in THF dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by gas chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with a low-boiling organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

-

Caption: Synthesis of this compound via dehydrohalogenation.

Polymerization Reactions

The primary area of research for this compound is in polymer chemistry. Due to its structure as a 1,5-diene, it readily undergoes cyclopolymerization.

Cationic Polymerization

Cationic polymerization of this compound has been studied using Lewis acid catalysts such as boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄).[3] The reaction proceeds via an intra-intermolecular mechanism, leading to the formation of a polymer with cyclic repeating units. The course of the polymerization is dependent on the catalyst and the polarity of the medium.[3]

Experimental Protocol: Cationic Polymerization with Boron Trifluoride Etherate

-

Materials: this compound (freshly distilled), boron trifluoride etherate (BF₃·OEt₂), anhydrous solvent (e.g., heptane (B126788) or dichloroethane), and a quenching agent (e.g., methanol).

-

Procedure:

-

In a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer and a rubber septum, dissolve the freshly distilled this compound in the anhydrous solvent.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C to 20 °C).[3]

-

Slowly add the boron trifluoride etherate catalyst via syringe to the stirred monomer solution.

-

Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the conversion by GC.

-

Quench the polymerization by adding chilled methanol (B129727).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer using techniques such as Nuclear Magnetic Resonance (NMR) for structure, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Infrared (IR) spectroscopy to confirm the low content of double bonds.[3]

-

Caption: Experimental workflow for cationic polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, can also be used to polymerize 1,5-dienes.[4][5] This method is known for producing stereoregular polymers. While specific detailed protocols for this compound are not abundant in the literature, a general procedure can be outlined based on the polymerization of similar dienes.

Experimental Protocol: Ziegler-Natta Polymerization

-

Materials: this compound (purified), titanium tetrachloride (TiCl₄), triethylaluminum (B1256330) (Al(C₂H₅)₃), anhydrous inert solvent (e.g., toluene), and a quenching agent (e.g., acidified methanol).

-

Procedure:

-

In a flame-dried, nitrogen-purged Schlenk flask, prepare the catalyst by adding TiCl₄ to a solution of Al(C₂H₅)₃ in anhydrous toluene (B28343) at a controlled temperature (e.g., 0 °C). The molar ratio of Al to Ti is a critical parameter to control.

-

Age the catalyst slurry for a specific period with continuous stirring.

-

In a separate reaction vessel, dissolve the purified this compound in anhydrous toluene.

-

Transfer the activated catalyst slurry to the monomer solution to initiate polymerization.

-

Maintain the reaction at the desired temperature and monitor the viscosity of the solution.

-

Terminate the polymerization by adding acidified methanol to deactivate the catalyst and precipitate the polymer.

-

Filter the polymer, wash extensively with methanol to remove catalyst residues, and dry under vacuum.

-

Characterize the polymer for its microstructure, molecular weight, and thermal properties.

-

Potential Research Areas Beyond Polymerization

While polymerization is the most explored area, the unique structure of this compound offers opportunities in other fields of chemical synthesis.

Cross-Metathesis Reactions

Recent research has shown that the isomer, 2,5-dimethyl-2,4-hexadiene, can participate in cross-metathesis reactions with other alkenes.[6][7][8] This suggests that this compound could also be a valuable substrate for olefin metathesis, providing a route to functionalized dienes and more complex molecules. This is a promising area for the synthesis of specialty chemicals.

Building Block in Organic Synthesis

The two terminal double bonds of this compound can be selectively functionalized to introduce various chemical moieties. This makes it a potential C8 building block for the synthesis of:

-

Fine Chemicals: Derivatives could find applications as fragrances, flavors, or agrochemical intermediates.

-

Specialty Monomers: Functionalization of one or both double bonds could lead to new monomers for the synthesis of advanced polymers with tailored properties.

Untapped Potential in Medicinal Chemistry and Drug Development

Currently, there is a notable lack of research on the biological activity of this compound and its derivatives. The existing literature on the biological activities of structurally similar compounds is limited and does not provide a direct correlation.

This absence of data represents a significant opportunity for new research avenues. The hydrocarbon backbone of this compound can be seen as a scaffold for the introduction of various pharmacophores. Potential research directions could include:

-

Synthesis of Derivatives: The double bonds can be functionalized to introduce polar groups (e.g., hydroxyl, amino, carboxyl groups) that are common in bioactive molecules.

-

Bioactivity Screening: A library of derivatives could be synthesized and screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Cytotoxicity Studies: Initial in vitro cytotoxicity assays would be crucial to assess the potential of any new derivatives as therapeutic agents.

While direct evidence is currently unavailable, the exploration of this compound and its derivatives in the context of medicinal chemistry remains a fertile and unexplored field of research.

Conclusion

This compound is a versatile chemical with well-established applications in polymer science and significant untapped potential in other areas of organic synthesis. The ability to form cyclic polymer structures through cationic and Ziegler-Natta polymerization makes it a valuable monomer for creating unique materials. Future research should focus on developing more detailed and optimized protocols for its synthesis and polymerization, as well as exploring its utility as a building block for fine chemicals through reactions like olefin metathesis. Furthermore, the complete lack of data on its biological activity presents a compelling opportunity for researchers in drug discovery to explore a new chemical space. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alkene Cross-Metathesis with 2,5-Dimethyl-2,4-Hexadiene Enables Isobutylenyl/Prenyl Functionalizations and Rubber Valorization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethyl-1,5-hexadiene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,5-dimethyl-1,5-hexadiene. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important organic compound. This document details the compound's physical and spectroscopic properties, outlines key historical and contemporary synthetic methodologies, and contextualizes its significance in the development of rearrangement reactions, particularly the Cope Rearrangement.

Introduction

This compound, also known as bimethallyl, is a non-conjugated diene that has played a pivotal role in the history of physical organic chemistry. Its deceptively simple structure belies a rich history intertwined with the discovery and elucidation of one of the most fundamental pericyclic reactions: the Cope Rearrangement. Understanding the origins and synthesis of this molecule provides valuable context for its application in synthetic chemistry and the broader principles of reaction mechanisms.

Physical and Chemical Properties

This compound is a clear, light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | PubChem[2] |

| Molecular Weight | 110.20 g/mol | PubChem[2] |

| CAS Number | 627-58-7 | PubChem[2] |

| Boiling Point | 114 °C (lit.) | ChemicalBook[3] |

| Melting Point | -75 °C (lit.) | ChemicalBook[3] |

| Density | 0.742 g/mL at 25 °C (lit.) | ChemicalBook[3] |

| Refractive Index (n²⁰/D) | 1.429 (lit.) | ChemicalBook[3] |

| Vapor Pressure | 37.4 mmHg | PubChem[1] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

| Spectroscopy | Key Features | Source |

| ¹H NMR | Signals corresponding to vinyl and methyl protons. | ChemicalBook |

| ¹³C NMR | Resonances for sp² and sp³ hybridized carbons. | SpectraBase |

| FTIR | Characteristic C-H and C=C stretching and bending vibrations. | PubChem[2] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | SpectraBase |

| Raman | Provides complementary vibrational information to IR spectroscopy. | SpectraBase |

Discovery and Historical Context: The Cope Rearrangement

The history of this compound is inextricably linked to the groundbreaking work of Arthur C. Cope and Elizabeth M. Hardy. In 1940, they published a seminal paper in the Journal of the American Chemical Society titled, "The Introduction of Substituted Vinyl Groups. V. A Rearrangement Involving the Migration of an Allyl Group in a Three-Carbon System."[3][4][5][6] This paper described a novel thermal[3][3]-sigmatropic rearrangement of 1,5-dienes, a reaction now universally known as the Cope Rearrangement.[3][5][6]

While the 1940 paper did not focus on the synthesis of this compound itself, this and structurally related 1,5-dienes were the substrates for their investigations into this new rearrangement. The discovery that heating these compounds could lead to an isomeric diene via a concerted mechanism opened up a new chapter in understanding reaction mechanisms and has since become a cornerstone of organic synthesis.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, reflecting the evolution of synthetic organic chemistry. Historically, classical coupling reactions were likely employed, while more contemporary methods offer improved efficiency and selectivity.

Historical Synthetic Approach: Wurtz-Type Coupling

Reaction Scheme:

2 CH₂=C(CH₃)CH₂-X + 2 Na → CH₂=C(CH₃)CH₂CH₂C(CH₃)=CH₂ + 2 NaX (where X = Cl, Br, I)

General Experimental Protocol (Representative):

-

Reaction Setup: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with sodium metal dispersed in an inert solvent such as dry diethyl ether or tetrahydrofuran (B95107).

-

Reagent Addition: A solution of methallyl halide in the same inert solvent is added dropwise to the stirred suspension of sodium metal. The reaction is often initiated with a small crystal of iodine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gentle reflux for several hours to ensure complete reaction.

-

Work-up and Purification: After the reaction is complete, the excess sodium is quenched, and the reaction mixture is washed with water. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield this compound.

Contemporary Synthetic Approach: Grignard Reagent Coupling

A more modern and generally higher-yielding approach involves the coupling of a methallyl Grignard reagent with a methallyl halide. This method offers better control and is a widely used strategy for the synthesis of 1,5-dienes. A synthesis of this compound was reported in the Journal of the American Chemical Society in 1984, likely employing a similar strategy.

Reaction Scheme:

-

CH₂=C(CH₃)CH₂-Br + Mg → CH₂=C(CH₃)CH₂-MgBr (Methallylmagnesium bromide)

-

CH₂=C(CH₃)CH₂-MgBr + CH₂=C(CH₃)CH₂-Br → CH₂=C(CH₃)CH₂CH₂C(CH₃)=CH₂ + MgBr₂

Detailed Experimental Protocol (Representative):

-

Preparation of Methallylmagnesium Bromide:

-

Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous diethyl ether or tetrahydrofuran is added to cover the magnesium.

-

A solution of methallyl bromide in the same anhydrous solvent is added dropwise via an addition funnel. The reaction is typically initiated with a small crystal of iodine or by gentle warming.

-

The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of methallylmagnesium bromide.

-

-

Coupling Reaction:

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of methallyl bromide in the anhydrous solvent is added dropwise to the Grignard reagent.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

-

Conclusion

This compound holds a significant place in the history of organic chemistry. Its study was instrumental in the discovery and understanding of the Cope Rearrangement, a reaction that continues to be a powerful tool in modern organic synthesis. The synthesis of this diene, from early Wurtz-type couplings to more refined Grignard-based methods, reflects the broader advancements in synthetic methodology. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the history, properties, and synthesis of this compound provides a valuable foundation for the application of pericyclic reactions and the design of complex molecular architectures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C8H14 | CID 12322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Divergent Reactivity in Pd-Catalyzed [3,3]-Sigmatropic Rearrangement of Allyloxy- and Propargyloxy-Indoles Revealed by Computation and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to 2,5-Dimethyl-1,5-hexadiene: Commercial Availability, Physicochemical Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1,5-hexadiene, a versatile diene in organic synthesis. The document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents a detailed experimental protocol for a significant synthetic application—the formation of a six-membered carbocyclic ring via ring-closing metathesis (RCM). This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering the necessary information to procure and effectively utilize this compound in their work.

Commercial Availability

This compound is readily available from a number of chemical suppliers. The following table summarizes some of the key commercial sources for this compound. Researchers are advised to consult the suppliers' websites for the most current information on product specifications, availability, and pricing.

| Supplier | Website | Notes |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers the compound for proteomics research.[1] |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major global supplier of chemicals for research and development. |

| TCI America | --INVALID-LINK-- | A leading manufacturer of specialty organic chemicals. |

| Fisher Scientific | --INVALID-LINK-- | A distributor for TCI America and other chemical manufacturers. |

| Lab Pro Inc. | --INVALID-LINK-- | Supplies a variety of laboratory chemicals and equipment. |

| ChemicalBook | --INVALID-LINK-- | An online platform that connects buyers with chemical suppliers. |

| Echemi | --INVALID-LINK-- | A global chemical industry platform for sourcing chemicals. |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe handling and successful application in experimental work. The table below provides a summary of the key physicochemical data for this compound.

| Property | Value |

| CAS Number | 627-58-7[1] |

| Molecular Formula | C₈H₁₄[1][2] |

| Molecular Weight | 110.20 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[2] |

| Density | 0.742 g/mL at 25 °C |

| Boiling Point | 114 °C |

| Melting Point | -75 °C |

| Refractive Index | 1.429 |

| SMILES | C=C(C)CCC(=C)C |

| InChIKey | DSAYAFZWRDYBQY-UHFFFAOYSA-N |

Synthetic Applications: Ring-Closing Metathesis for the Synthesis of 1,1-Dimethyl-3-methylenecyclohexane

A significant application of this compound in organic synthesis is its use as a substrate in ring-closing metathesis (RCM) to form six-membered carbocyclic rings.[3][4] This reaction is particularly useful for constructing molecules containing the gem-dimethyl motif, a structural feature prevalent in many natural products and medicinally important compounds.[5][6] The intramolecular cyclization of this compound, catalyzed by a ruthenium-based catalyst such as Grubbs' catalyst, yields 1,1-dimethyl-3-methylenecyclohexane, a valuable building block for more complex molecular architectures.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Detailed Experimental Protocol

The following is a representative experimental protocol for the ring-closing metathesis of this compound. This protocol is based on general procedures for RCM reactions and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

-

This compound (≥98% purity)

-

Grubbs' Catalyst, 2nd Generation

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (argon or nitrogen).

-

Solvent and Substrate Addition: Anhydrous dichloromethane is added to the flask via a syringe, followed by the addition of this compound. The concentration of the substrate is typically in the range of 0.05-0.1 M to favor intramolecular cyclization over intermolecular oligomerization.

-

Inert Atmosphere: The solution is sparged with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, a catalytic amount of Grubbs' catalyst (typically 1-5 mol%) is added to the reaction mixture.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux (around 40 °C for DCM). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for an additional 20-30 minutes.

-

Workup: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,1-dimethyl-3-methylenecyclohexane.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

References

- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 2. This compound | C8H14 | CID 12322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ring Closing Metathesis [organic-chemistry.org]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cationic Polymerization of 2,5-Dimethyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization of non-conjugated dienes such as 2,5-dimethyl-1,5-hexadiene presents a unique opportunity to synthesize polymers with cyclic structures integrated into the polymer backbone. This process, often referred to as cyclopolymerization, proceeds through an intra-intermolecular mechanism. The resulting poly(this compound) is a soluble polymer with a low degree of unsaturation, a characteristic that imparts distinct physical and chemical properties compared to polymers derived from conjugated dienes. This document provides a detailed protocol for the cationic polymerization of this compound, focusing on the use of Lewis acid initiators. It also includes data presentation tables and diagrams to illustrate the experimental workflow and reaction mechanism.

Data Presentation

The following tables summarize typical quantitative data obtained from the cationic polymerization of this compound under various experimental conditions. These values are illustrative and may vary based on specific laboratory conditions and reagent purity.

Table 1: Effect of Initiator and Solvent on Polymerization

| Entry | Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | BF₃·OEt₂ | Heptane | 0 | 65 | 8,500 | 1.8 |

| 2 | BF₃·OEt₂ | Dichloroethane | 0 | 80 | 12,000 | 1.6 |

| 3 | TiCl₄ | Heptane | 0 | 70 | 9,200 | 1.9 |

| 4 | TiCl₄ | Dichloroethane | 0 | 85 | 14,500 | 1.7 |

Table 2: Effect of Temperature on Polymerization with TiCl₄ in Dichloroethane

| Entry | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 20 | 75 | 10,500 | 2.1 |

| 2 | 0 | 85 | 14,500 | 1.7 |

| 3 | -20 | 90 | 18,000 | 1.5 |

| 4 | -78 | 95 | 25,000 | 1.4 |

Experimental Protocols

This section outlines the detailed methodology for the cationic polymerization of this compound.

Materials

-

Monomer: this compound (98% or higher purity)

-

Initiators: Boron trifluoride diethyl etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄)

-

Solvents: Heptane or Dichloroethane (anhydrous)

-

Quenching Agent: Methanol (B129727)

-

Precipitation Solvent: Methanol

-

Drying Agent: Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Inert Gas: Nitrogen or Argon

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles for liquid transfers

-

Low-temperature bath (e.g., ice-water, dry ice-acetone)

-

Rotary evaporator

Monomer and Solvent Purification (Crucial for Reproducibility)

-

Monomer Purification: Stir this compound over calcium hydride overnight under an inert atmosphere to remove water. Distill the monomer under reduced pressure and store it over molecular sieves (3Å or 4Å) in a glovebox or under an inert atmosphere.

-

Solvent Purification: Reflux the chosen solvent (heptane or dichloroethane) over a suitable drying agent (e.g., sodium/benzophenone for heptane, calcium hydride for dichloroethane) for several hours. Distill under an inert atmosphere and store over molecular sieves.

Polymerization Procedure

Note: The following procedure is a general guideline. The molar ratio of monomer to initiator and the reaction time may need to be optimized for desired polymer characteristics.

-

Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

Solvent and Monomer Addition: Transfer the desired amount of anhydrous solvent (e.g., 50 mL) to the flask via a cannula or syringe. Cool the flask to the desired reaction temperature (e.g., 0 °C) using a cooling bath. Add the purified this compound (e.g., 5 g, 45.4 mmol) to the cooled solvent with stirring.

-

Initiator Preparation and Addition: In a separate, dry, and inert atmosphere-flushed vial, prepare a stock solution of the initiator in the reaction solvent. For example, dilute BF₃·OEt₂ or TiCl₄ in anhydrous dichloroethane.

-

Initiation: Slowly add the required amount of the initiator solution (e.g., to achieve a monomer to initiator ratio of 100:1 to 500:1) to the stirring monomer solution. The addition should be done dropwise to control the reaction exotherm.

-

Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by Gas Chromatography (GC).

-

Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL) to the reaction mixture.

-

Polymer Isolation: Warm the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a good solvent (e.g., chloroform (B151607) or tetrahydrofuran) and re-precipitate it into methanol to remove any remaining monomer and initiator residues. Repeat this dissolution-precipitation step 2-3 times.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration.

-

Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). The absence of significant signals corresponding to vinyl protons confirms the cyclopolymerization mechanism.

-

Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the cationic polymerization of this compound.

Proposed Reaction Mechanism

Caption: Proposed intra-intermolecular mechanism for the cationic polymerization of this compound.

Application Notes and Protocols for the Ziegler-Natta Catalyzed Polymerization of 2,5-Dimethyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ziegler-Natta catalyzed polymerization of non-conjugated dienes such as 2,5-dimethyl-1,5-hexadiene is a significant process for synthesizing polymers with unique cyclic microstructures. This method, known as cyclopolymerization, proceeds via an intra-intermolecular mechanism, leading to a polymer backbone composed of saturated carbocyclic rings rather than residual double bonds. This results in polymers with distinct thermal and mechanical properties compared to their unsaturated counterparts.

These cyclopolymers are of interest in various fields, including advanced materials and drug delivery, owing to their chemical stability, tailored solubility, and potential for further functionalization. The polymerization is typically carried out using a catalyst system composed of a transition metal halide, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃) or diethylaluminum chloride (Al(C₂H₅)₂Cl). This document provides detailed protocols and application notes for conducting the Ziegler-Natta catalyzed polymerization of this compound.

Safety Precautions

Ziegler-Natta catalysts and their components are highly reactive and require stringent safety measures.

-

Pyrophoric Reagents: Organoaluminum compounds (e.g., triethylaluminum) are pyrophoric and ignite spontaneously on contact with air and react violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.

-

Corrosive Materials: Titanium tetrachloride is a volatile and corrosive liquid that fumes in moist air, releasing hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Solvents: Anhydrous, deoxygenated solvents are required for the polymerization. These are typically flammable and should be handled with care, away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves when handling these reagents.

Experimental Protocols

Materials and Reagents

-

Monomer: this compound (purified by distillation over calcium hydride and stored under an inert atmosphere).

-

Catalyst: Titanium tetrachloride (TiCl₄).

-

Co-catalyst: Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl) as a solution in an inert solvent (e.g., hexane (B92381) or toluene).

-

Solvent: Anhydrous and deoxygenated hexane or toluene.

-